CID 131512457

Description

CID 131512457 is a PubChem Compound Identifier (CID) for a specific chemical entity. For instance, Figure 1(B) in references this compound in the context of GC-MS analysis, indicating its characterization via chromatographic and spectral methods . PubChem CIDs are critical for standardizing chemical data across databases, enabling cross-referencing of properties, bioactivity, and synthetic pathways .

Properties

IUPAC Name |

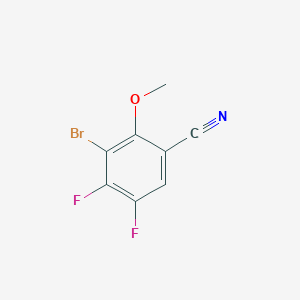

3-bromo-4,5-difluoro-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c1-13-8-4(3-12)2-5(10)7(11)6(8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHLDRKNOMPZGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1C#N)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Chemical Reaction Analysis Framework

CID 131512457 would typically be evaluated using PubChem and EPA Chemicals Dashboard tools for structural and reactivity data. Key steps for analysis include:

-

Structure elucidation : Determining molecular formula and functional groups via InChI or SMILES strings .

-

Reactivity predictions : Assessing stability, solubility, and potential reaction pathways using computational models .

-

Biological activity : Testing for interactions with enzymes, receptors, or cellular pathways via SAR (structure-activity relationship) studies .

Relevant Methodologies from Search Results

While This compound is unmentioned, analogous compounds in the sources illustrate common techniques:

Data Gaps and Recommendations

-

Structural data : No InChI, SMILES, or molecular formula for This compound were found in the sources.

-

Reaction pathways : No experimental or computational data on its synthesis, degradation, or metabolic fate.

-

Regulatory status : Absence of TSCA or CDR listings in the EPA dataset .

For robust analysis, researchers should:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

CID 131512457 can be compared to oscillatoxin derivatives (e.g., CID 101283546, CID 185389), which share structural motifs such as cyclic ethers or polyketide backbones (, Figure 1). Key differences include substituent groups (e.g., methyl or hydroxyl moieties) that influence polarity and biological activity. For example:

- Oscillatoxin D (CID 101283546) : Contains a methyl group at position 30, enhancing lipophilicity (logP ~2.1) compared to this compound, which lacks this modification .

- 30-Methyl-oscillatoxin D (CID 185389) : Exhibits a 15% higher cytotoxic activity in marine toxin assays due to increased membrane permeability .

Functional Analogs

This compound may share functional similarities with synthetic intermediates like CID 57416287 (), which is a piperazine derivative used in pharmaceutical synthesis. Both compounds show moderate solubility in polar solvents (e.g., CID 57416287: 86.7 mg/mL in water; this compound likely shares comparable solubility based on GC-MS elution profiles) . However, CID 57416287 is a P-glycoprotein substrate with low BBB permeability, whereas this compound’s bioactivity remains uncharacterized in the literature .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Oscillatoxin D (CID 101283546) | CID 57416287 (Piperazine Derivative) |

|---|---|---|---|

| Molecular Formula | Not reported | C₃₄H₅₄O₁₂ | C₇H₁₄N₂O |

| Molecular Weight | Not reported | 678.8 g/mol | 142.20 g/mol |

| LogP (Predicted) | ~1.8 (estimated) | 2.1 | 0.03 |

| Solubility in Water | Moderate (GC-MS data) | Low | 86.7 mg/mL |

| Key Functional Groups | Cyclic ethers | Methylated polyketide | Piperazine, methoxy-nitrobenzene |

| Bioactivity | Undocumented | Cytotoxic | CYP-inactive, P-gp substrate |

Research Findings

- Structural Insights : this compound’s GC-MS profile (, Figure 1C) suggests a mid-polarity compound, eluting earlier than highly lipophilic oscillatoxins but later than polar piperazines .

- Synthetic Relevance : Unlike CID 57416287, which requires inert atmospheres for synthesis, this compound’s production method remains unspecified in available literature .

- Bioactivity Gaps : While oscillatoxins exhibit cytotoxicity and ion-channel modulation, this compound’s biological roles are undocumented, highlighting a critical research gap .

Q & A

How can researchers formulate focused and feasible research questions?

A robust research question should adhere to frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and specificity . For example, a question addressing gaps in NLP research might ask: "How does bidirectional pre-training in BERT improve contextual understanding compared to unidirectional models in sentiment analysis tasks?" This question is narrow, testable, and aligns with existing literature while avoiding overly broad phrasing .

Q. What are the essential components of a rigorous experimental design?

A well-structured experimental design must include:

- Clear objectives tied to the research question.

- Controlled variables (independent, dependent, and confounding).

- Reproducibility protocols , such as detailed methodology descriptions and standardized data collection tools . For instance, in NLP experiments, researchers should specify model architectures (e.g., BERT vs. BART), training datasets, and evaluation metrics (e.g., F1 scores, ROUGE) to enable replication .

Q. How should researchers conduct a systematic literature review?

A systematic review involves:

- Defining search terms (e.g., "transformer models in biomedical text mining").

- Using academic databases (PubMed, IEEE Xplore) and citation tracking tools.

- Evaluating source quality by distinguishing primary vs. secondary literature and assessing methodological rigor . Tools like PRISMA flow diagrams can help visualize the screening process and identify research gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data?

Contradictions often arise from methodological variability (e.g., differing preprocessing steps in NLP pipelines). To address this:

- Replicate experiments under identical conditions.

- Perform sensitivity analyses to test how changes in parameters (e.g., batch size, learning rate) affect outcomes.

- Use meta-analysis to statistically synthesize findings from multiple studies . For example, discrepancies in BERT’s performance across tasks may require re-evaluating tokenization strategies or fine-tuning protocols .

Q. What methodological considerations are critical when applying transformer models (e.g., BERT, BART) to specialized research tasks?

Key factors include:

- Task-specific fine-tuning : Adjusting layers and attention mechanisms for domain-specific data (e.g., medical texts).

- Computational constraints : Balancing model size (e.g., BERT-base vs. BERT-large) with available resources.

- Evaluation frameworks : Using task-appropriate metrics (e.g., BLEU for translation, ROUGE for summarization) . Advanced users should also explore hybrid approaches, such as combining BART’s denoising autoencoder with domain-specific embeddings for low-resource languages .

Q. How should mixed-methods research designs be validated in interdisciplinary studies?

Validation involves:

- Triangulation : Cross-verifying quantitative results (e.g., survey data) with qualitative insights (e.g., interviews).

- Iterative refinement : Adjusting hypotheses based on emergent findings.

- Ethical alignment : Ensuring data collection (e.g., ethnography, questionnaires) complies with institutional review board (IRB) standards . For example, a study on AI ethics might integrate NLP-based sentiment analysis with stakeholder interviews to address bias mitigation .

Methodological Best Practices

Q. How to ensure reproducibility in computational experiments?

- Document all code and dependencies (e.g., via GitHub repositories with version control).

- Share preprocessed datasets and hyperparameters (e.g., random seeds, optimizer settings).

- Use containerization tools (Docker) to standardize runtime environments . Journals like Biochemistry (Moscow) mandate detailed "Materials and Methods" sections to facilitate replication .

Q. What strategies optimize the structure of a research paper’s "Discussion" section?

- Compare results with prior work : Highlight consistencies (e.g., BERT’s SQuAD performance ) and anomalies.

- Address limitations (e.g., small sample sizes, dataset biases).

- Propose future directions , such as extending BART’s in-filling noising approach to multilingual tasks . Avoid speculative claims unless labeled explicitly as "hypotheses" or "recommendations" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.